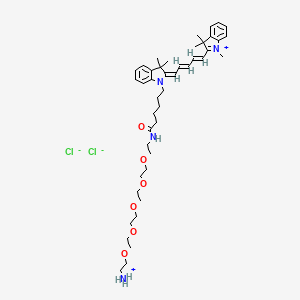

Cy5-PEG5-amine HCl salt

Description

Fundamental Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugate Design for Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely employed in biomedical applications to enhance the properties of conjugated molecules. sigmaaldrich.comnih.gov The process of covalently attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs is known as PEGylation. nih.govnih.gov This modification is a cornerstone of modern bioconjugate chemistry, offering several significant advantages. nih.gov

One of the primary benefits of PEGylation is the increased aqueous solubility of hydrophobic molecules. nih.govfrontiersin.org The hydrophilic PEG spacer, composed of repeating ethylene (B1197577) oxide units, can bind water molecules, thereby improving the solubility of the entire conjugate in aqueous buffers, which is essential for most biological experiments. frontiersin.org Furthermore, PEGylation increases the hydrodynamic size of the conjugated molecule, which can protect it from enzymatic degradation and reduce its clearance rate by the kidneys, thus prolonging its circulation time in vivo. nih.govfrontiersin.org The flexible PEG chain also acts as a spacer arm, minimizing steric hindrance between the conjugated molecule and its binding partners. iris-biotech.dethermofisher.com

| Feature of PEGylation | Benefit in Bioconjugate Design |

| Increased Hydrophilicity | Enhances solubility of hydrophobic molecules in aqueous media. nih.govfrontiersin.org |

| Increased Hydrodynamic Size | Prolongs circulation half-life by reducing renal clearance. nih.govfrontiersin.org |

| Steric Shielding | Protects from enzymatic degradation and reduces immunogenicity. nih.govfrontiersin.org |

| Biocompatibility | Generally considered non-toxic and non-immunogenic. sigmaaldrich.comthermofisher.com |

| Flexible Spacer | Reduces steric hindrance between the label and the target biomolecule. iris-biotech.dethermofisher.com |

In Cy5-PEG5-amine HCl salt, the "PEG5" designation indicates a discrete PEG linker with five ethylene glycol units. This specific length provides sufficient spacing and hydrophilicity for many research applications without being excessively large. sigmaaldrich.com

Principles of Cyanine (B1664457) Dye Integration in Contemporary Imaging Probes

Cyanine dyes are a class of synthetic fluorescent molecules characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. microscopyu.com Cy5, or Cyanine5, is a popular member of this family that fluoresces in the far-red region of the electromagnetic spectrum. broadpharm.comthermofisher.com This spectral property is a major advantage for biological imaging because it helps to minimize interference from cellular autofluorescence, which is typically more pronounced in the blue and green regions of the spectrum. thermofisher.com

The integration of Cy5 into imaging probes allows for highly sensitive detection of target molecules. nih.govelifesciences.org Its high extinction coefficient and good fluorescence quantum yield result in bright signals that can be detected even at low concentrations. broadpharm.com Cy5 is suitable for various fluorescence-based detection methods and can be excited efficiently by common laser lines, such as the 633 nm or 647 nm lasers used in confocal microscopy and flow cytometry. thermofisher.com The ability to attach Cy5 to specific biomolecules via linkers like PEG5-amine enables the creation of targeted probes that can illuminate specific cellular structures or molecular events with high precision. nih.gov

| Property | Value for Cy5 Dye | Significance in Imaging |

| Excitation Maximum | ~646 - 649 nm medkoo.combroadpharm.combroadpharm.com | Compatible with common red laser lines (e.g., 633 nm, 647 nm). thermofisher.com |

| Emission Maximum | ~662 - 667 nm medkoo.combroadpharm.combroadpharm.com | Emission is in the far-red spectrum, reducing background from cellular autofluorescence. thermofisher.com |

| Extinction Coefficient | ~232,000 - 250,000 M⁻¹cm⁻¹ broadpharm.combroadpharm.com | High value indicates strong light absorption, contributing to a bright fluorescent signal. |

| Fluorescence Quantum Yield | ~0.2 broadpharm.com | Represents a good efficiency of converting absorbed light into emitted fluorescence. |

Utility of Amine-Reactive Linkers in Chemical Biology Research Methodologies

The terminal amine group on this compound is a versatile functional handle for covalently attaching the entire fluorescent tag to a target molecule. medkoo.combroadpharm.com Primary amines are particularly useful in bioconjugation because they are nucleophilic and can readily react with a variety of electrophilic functional groups to form stable covalent bonds. creative-proteomics.comthermofisher.com

In a typical labeling experiment, the target biomolecule (e.g., a protein or an antibody) is functionalized with an amine-reactive group, most commonly an N-hydroxysuccinimide (NHS) ester. nih.govthermofisher.com The primary amine of the Cy5-PEG5-amine reagent then attacks the NHS ester, displacing the NHS group and forming a stable amide bond. nih.govcreative-proteomics.com This reaction is efficient at physiological or slightly alkaline pH and is one of the most common strategies for labeling proteins on their surface-exposed lysine (B10760008) residues, which contain primary amines in their side chains. creative-proteomics.comthermofisher.com This amine-reactive functionality allows researchers to transform virtually any protein or amine-containing molecule into a specific fluorescent probe for advanced research. researchgate.netnih.gov

| Amine-Reactive Chemical Group | Resulting Covalent Bond | Common Applications in Research |

| N-Hydroxysuccinimide (NHS) Ester | Amide | Labeling proteins, peptides, and other amine-containing molecules. nih.govcreative-proteomics.com |

| Isothiocyanate | Thiourea | Creating fluorescent antibody and protein conjugates. thermofisher.com |

| Carboxylic Acid (with activators) | Amide | Conjugation to biomolecules using carbodiimide (B86325) chemistry. medkoo.comnih.gov |

| Aldehyde/Ketone (via reductive amination) | Secondary Amine | Labeling of glycoproteins and other molecules after periodate (B1199274) oxidation. medkoo.com |

Structure

2D Structure

Properties

Molecular Formula |

C44H66Cl2N4O6 |

|---|---|

Molecular Weight |

817.934 |

IUPAC Name |

2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylazanium;dichloride |

InChI |

InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |

InChI Key |

MQNJWJLJPFPLFP-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>96% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cy5-PEG5-amine HCl salt |

Origin of Product |

United States |

Synthesis and Chemical Functionalization of Cy5 Peg5 Amine Hcl Salt Derivatives

Methodologies for the Chemical Synthesis of Cy5-PEG-Amine Compounds

The synthesis of Cy5-PEG-amine compounds is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common approach involves the liquid-phase organic synthesis (LPOS) utilizing a soluble polymer support, such as polyethylene (B3416737) glycol methyl ether. researchgate.netbelnauka.by This methodology simplifies the purification of intermediates, which can be characterized by techniques like NMR spectroscopy. researchgate.netbelnauka.by

A modular approach is often favored, where the core Cy5 dye structure is first assembled, followed by the introduction of the PEG linker and the terminal amine. acs.org The synthesis of the asymmetric cyanine (B1664457) dye typically involves the condensation of two different indole (B1671886) derivatives. nih.govnih.gov For instance, a carboxy-indolium precursor can be synthesized and subsequently reacted with another indolenine derivative to form the cyanine backbone. acs.orgnih.gov This strategy allows for the late-stage introduction of functional groups, minimizing potential decomposition of sensitive moieties during the high-temperature N-alkylation steps required for indolium salt formation. acs.org

The final step in creating the Cy5-PEG-amine involves coupling the Cy5 dye to a heterobifunctional PEG linker that possesses an amine group at one terminus and a reactive group compatible with the dye at the other. The amine group is often protected during the synthesis and deprotected in the final stages.

A specific example of synthesizing a Cy5 derivative involves the reaction of substituted indoles to form indolinium iodide salts, which are then coupled with malonaldehyde dianilide hydrochloride. acs.org Subsequent deprotection of acetate (B1210297) groups yields hydroxyl-terminated linkers, which can be further functionalized. acs.org

Approaches for Structural Derivatization to Modulate Spectroscopic and Linker Characteristics

The spectroscopic properties and linker characteristics of Cy5-PEG-amine can be fine-tuned through structural derivatization. Modifications to the cyanine dye core or the PEG linker can significantly impact the molecule's fluorescence quantum yield, photostability, and solubility.

Modulating Spectroscopic Properties

The absorption and emission maxima of cyanine dyes are primarily determined by the length of the polymethine chain connecting the two nitrogen atoms. However, substituents on the indolenine rings can also influence the photophysical properties. nih.gov Introducing electron-donating or electron-withdrawing groups at the 5,5'-positions of the Cy5 core can tune the absorption and emission wavelengths. acs.orgnih.gov For example, a series of Cy5 analogues with different substituents (n-hexyloxy, triethylene glycol monomethylether, tert-butyl, and chloro) at these positions showed variations in their absorption and emission maxima. nih.gov Theoretical studies using time-dependent density functional theory (TDDFT) have also shown that halogen substitutions on the Cy5 core can cause a red-shift in the maximum absorption wavelength. acs.org

The environment surrounding the dye, including the solvent and the presence of other molecules, can also affect its spectroscopic properties. baseclick.eu Aggregation of cyanine dyes, which can be influenced by their structure and the surrounding medium, often leads to changes in their absorption and fluorescence spectra. researchgate.net

Modifying Linker Characteristics

Heterobifunctional linkers based on cyanine dyes have been synthesized, incorporating different reactive groups to allow for selective conjugation to various biomolecules. nih.gov For instance, a cyanine dye can be equipped with both a maleimide (B117702) and an N-hydroxysuccinimidyl (NHS) ester, enabling orthogonal reactions with thiols and amines, respectively. nih.gov The design of these linkers can also incorporate features to prevent aggregation and improve solubility, such as sulfonic acid groups or defined PEG chains. nih.gov

Analytical Verification Techniques for Synthesized Conjugates in Research Settings

A suite of analytical techniques is employed to verify the successful synthesis and purity of Cy5-PEG-amine derivatives and their subsequent bioconjugates.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for purifying and analyzing the purity of Cy5-labeled compounds. nih.gov By using a C18 column and a gradient of an organic solvent like acetonitrile (B52724) in water with an acid modifier like trifluoroacetic acid (TFA), it is possible to separate the desired product from starting materials and byproducts. nih.gov Detection is typically performed using both UV-Vis absorbance (at the dye's absorption maximum and at 210 nm for the peptide bond) and fluorescence detectors. nih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the synthesized compound. nih.gov This provides definitive evidence of the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of the synthesized molecules at various stages of the synthesis. researchgate.netbelnauka.by It provides detailed information about the connectivity of atoms within the molecule.

UV-Vis Spectroscopy: This technique is used to determine the concentration of the dye and to calculate the degree of labeling (DOL) in bioconjugates. jenabioscience.com The absorbance of the dye at its maximum absorption wavelength and the absorbance of the protein at 280 nm are measured. jenabioscience.com

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to characterize the photophysical properties of the fluorescent probe, including its excitation and emission maxima, quantum yield, and photostability. baseclick.eunih.gov Changes in the fluorescence spectrum can also be used to monitor conjugation reactions. nih.gov

Gel Electrophoresis: For bioconjugates, techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm the covalent attachment of the fluorescent dye to the target biomolecule. jenabioscience.com The gel can be visualized under UV light to confirm that the fluorescence co-localizes with the protein band.

Bioconjugation Strategies Utilizing Cy5 Peg5 Amine Hcl Salt

Formation of Amide Bonds with Carboxylic Acid-Functionalized Biomolecules

A primary bioconjugation strategy involving Cy5-PEG5-amine HCl salt is the formation of stable amide bonds with biomolecules that possess carboxylic acid groups. broadpharm.commedkoo.combroadpharm.com This reaction is not spontaneous and requires the use of coupling reagents to activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the Cy5-PEG5-amine molecule. medchemexpress.comluxembourg-bio.com

Commonly used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or other additives like Oxyma to enhance efficiency and minimize side reactions. luxembourg-bio.com The process generally involves activating the carboxylic acid on the target biomolecule with the coupling reagent, which then reacts with the amine group of Cy5-PEG5-amine to form a stable amide linkage. medchemexpress.comluxembourg-bio.com This method is widely applicable for labeling proteins and peptides at their C-terminus or on amino acid residues with carboxyl-containing side chains, such as aspartic acid and glutamic acid. The reaction is typically performed in aqueous buffers, and the hydrophilic PEG spacer of the Cy5 reagent helps to maintain the solubility of the reactants. broadpharm.com

| Reagent Type | Example | Role in Amide Bond Formation |

| Amine Source | This compound | Provides the nucleophilic amine for reaction with an activated carboxylic acid. |

| Carboxylic Acid Source | Proteins, Peptides, Functionalized Surfaces | The biomolecule or surface to be labeled. |

| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to facilitate amide bond formation. |

| Additive | NHS (N-hydroxysuccinimide) | Stabilizes the activated intermediate, improving reaction efficiency. |

Conjugation Chemistry Involving Carbonyl Groups (Ketones and Aldehydes)

The amine group of Cy5-PEG5-amine can also be conjugated to biomolecules containing carbonyl groups, such as ketones and aldehydes, through a process called reductive amination. medkoo.commedchemexpress.com This reaction involves two main steps. First, the primary amine reacts with the carbonyl group to form a Schiff base intermediate. aatbio.com This initial bond is reversible and can be unstable.

To create a stable, covalent linkage, the intermediate Schiff base is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB). aatbio.com This reduction step converts the imine to a stable secondary amine bond. Reductive amination offers a high degree of specificity, as aldehydes and ketones are less common in native biomolecules compared to amines or carboxylic acids. Aldehyde groups can be introduced into biomolecules, such as glycoproteins, through periodate (B1199274) oxidation of sugar moieties, providing a site-specific labeling strategy. broadpharm.com

Advanced Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))

While Cy5-PEG5-amine itself does not directly participate in the canonical Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click reaction, it can be easily modified to do so. The primary amine can be reacted with a molecule containing a terminal alkyne or an azide (B81097) group, thereby functionalizing the Cy5-PEG5 moiety for click chemistry. medchemexpress.com For instance, reacting the amine with an alkyne-NHS ester would introduce a terminal alkyne.

Once functionalized with an alkyne or azide, the Cy5-PEG5 derivative can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary azide or alkyne group. medchemexpress.cominterchim.fr CuAAC is known for its high efficiency, specificity, and biocompatibility under mild reaction conditions. acs.org This powerful and versatile ligation chemistry allows for the precise and robust attachment of the Cy5 label to a wide range of biomolecules that might be difficult to label using other methods. medchemexpress.comacs.org

Covalent Attachment to Proteins, Peptides, and Antibodies for Research Probes

This compound is extensively used to create fluorescently labeled proteins, peptides, and antibodies, which serve as powerful probes in various research applications. medchemexpress.comtue.nl The covalent attachment of the Cy5 dye enables the sensitive detection and quantification of these biomolecules in techniques such as fluorescence microscopy, flow cytometry, and immunoassays. tue.nlnih.gov

The most common strategy for labeling proteins and antibodies is through the reaction of the amine group of the Cy5 reagent with the primary amines of lysine (B10760008) residues or the N-terminus of the protein, typically via an NHS-ester intermediate. polyethyleneglycolpeg.com For peptides, both N-terminal and lysine side-chain labeling are common. In some cases, site-specific labeling is desired to avoid disrupting the protein's function. This can be achieved by introducing a unique reactive group onto the protein, such as an aldehyde or an alkyne for click chemistry, at a specific location. tue.nlnih.gov The resulting fluorescently labeled probes are invaluable for studying protein localization, trafficking, and interactions within complex biological systems. nih.gov

Functionalization of Oligonucleotides and Other Nucleic Acid Constructs

Cy5-PEG5-amine is also a key reagent for the functionalization of oligonucleotides and other DNA or RNA constructs. tue.nlnih.gov Amine-modified oligonucleotides, which have a primary amine incorporated at a specific position (often the 5' or 3' end), can be reacted with an NHS ester of the target molecule. acebiolab.com However, in the context of using Cy5-PEG5-amine, the strategy is often reversed. The amine on the Cy5-PEG5 reagent can be used to react with oligonucleotides that have been synthesized with a reactive group, such as a carboxylic acid or an NHS ester.

Alternatively, and more commonly for automated synthesis, a phosphoramidite (B1245037) version of the Cy5 dye is used for direct incorporation into the oligonucleotide chain during synthesis. acs.orgnih.gov However, post-synthesis conjugation using Cy5-PEG5-amine remains a viable and flexible method. These Cy5-labeled oligonucleotides are crucial for a variety of applications, including fluorescence in situ hybridization (FISH), DNA microarrays, and real-time PCR, allowing for the sensitive detection and quantification of specific nucleic acid sequences. tue.nlnih.gov

Applications in Advanced Imaging and Sensing Research

Design and Development of Fluorescent Probes for Cellular and Subcellular Studies

The Cy5 fluorophore, a member of the cyanine (B1664457) dye family, exhibits strong absorption and emission in the red to near-infrared spectrum. biorxiv.org This characteristic is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules within cells and tissues, leading to an improved signal-to-noise ratio. The amine group on the Cy5-PEG5-amine HCl salt provides a reactive handle for covalently attaching the dye to various biomolecules such as proteins, peptides, and nucleic acids. medkoo.combroadpharm.com This process, known as bioconjugation, is fundamental to creating fluorescent probes tailored for specific research questions.

The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer serves multiple purposes. It enhances the water solubility of the otherwise hydrophobic Cy5 dye, which is crucial for applications in aqueous biological environments. medkoo.combroadpharm.com Furthermore, the PEG linker provides a flexible spacer arm between the dye and the target biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the labeled molecule.

Researchers have successfully utilized Cy5-labeled probes to study the localization and dynamics of various cellular components. For instance, Cy5-labeled oligonucleotides have been used to track the intracellular fate of nucleic acids, while Cy5-conjugated peptides have been employed to visualize specific cellular structures like mitochondria. dovepress.comresearchgate.net The ability to label and track these molecules in real-time within living cells provides invaluable insights into fundamental biological processes.

Förster Resonance Energy Transfer (FRET) Based Assay Development

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the nanometer scale (typically 1-10 nm). abcam.comnih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.govevidentscientific.com This phenomenon is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. abcam.comnih.gov

The selection of a suitable donor-acceptor pair is critical for a successful FRET experiment. A key parameter is the Förster distance (R₀), which is the distance at which the FRET efficiency is 50%. abcam.comevidentscientific.com The optimal FRET pair should have an R₀ that falls within the range of the biological interaction being studied. evidentscientific.com Cy5 is a popular acceptor fluorophore in FRET studies due to its spectral properties. abcam.comevidentscientific.com A commonly used and well-characterized FRET pair is Cy3 and Cy5, with a Förster distance of approximately 5 nm. nih.gov

The efficiency of FRET is determined by the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. evidentscientific.com Cy5's absorption spectrum shows significant overlap with the emission spectra of several donor fluorophores, including Cy3, making them an effective FRET pair. nih.govnih.gov

Optimizing FRET probes often involves adjusting the labeling ratio of donor and acceptor dyes to the biomolecule of interest to maximize the FRET signal while minimizing potential disruptions to the biomolecule's function. nih.gov The amine group on this compound allows for controlled and specific conjugation to target molecules, facilitating this optimization process.

FRET-based assays are widely used to monitor dynamic biological processes in real-time. By labeling two interacting molecules with a FRET donor and acceptor, respectively, researchers can observe changes in the FRET signal as the molecules associate or dissociate. nih.govresearchgate.net For example, FRET has been used to study protein-protein interactions, protein-DNA interactions, and the enzymatic activity of proteases. nih.govox.ac.uk

Furthermore, FRET can be employed to detect conformational changes within a single molecule. By labeling two different sites on a biomolecule with a FRET pair, changes in the distance between these sites due to conformational shifts can be monitored as fluctuations in the FRET efficiency. ox.ac.uk This approach has been instrumental in studying the dynamics of complex biomolecular machinery. ox.ac.uk For instance, switchable FRET techniques, which utilize the photoswitching properties of dyes like Cy5, allow for the sequential monitoring of multiple distances within a single molecule, providing a more comprehensive view of its structural dynamics. ox.ac.ukresearchgate.net

Integration in High-Resolution Confocal Microscopy and Flow Cytometry Methodologies

The photophysical properties of Cy5 make it an excellent fluorophore for high-resolution imaging techniques. Confocal laser scanning microscopy (CLSM) is a widely used method that provides high-resolution optical sectioning of thick specimens, effectively reducing out-of-focus blur. dovepress.com The red emission of Cy5 is well-suited for CLSM, as it can be efficiently excited by common laser lines (e.g., 633 nm or 647 nm) and its emission can be detected with high sensitivity. dovepress.comacs.org This allows for the clear visualization of Cy5-labeled structures within cells with high spatial resolution. dovepress.com

Flow cytometry is another powerful technique that enables the rapid analysis and sorting of cells based on their fluorescent properties. nih.gov Cells labeled with Cy5-conjugated probes can be identified and quantified in a high-throughput manner. nih.gov The bright fluorescence of Cy5 allows for sensitive detection, even of low-abundance targets. biorxiv.org

Furthermore, Cy5 is a key player in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). wikipedia.orgnih.gov STORM and related methods can overcome the diffraction limit of light, achieving resolutions on the order of tens of nanometers. wikipedia.org In many STORM applications, Cy5 is used as a photoswitchable reporter dye, often in combination with an activator dye like Cy3. wikipedia.orgmicroscopyu.com This dye pair allows for the controlled activation and localization of individual Cy5 molecules, enabling the reconstruction of a super-resolved image. wikipedia.orgmicroscopyu.com

In Vitro Imaging Methodologies for Investigating Cellular Uptake and Intracellular Localization

Understanding how therapeutic agents or drug delivery vehicles enter cells and where they localize is crucial for developing effective treatments. This compound is an invaluable tool for these in vitro studies. By labeling nanoparticles, peptides, or other molecules of interest with Cy5, their uptake and trafficking within cultured cells can be visualized using fluorescence microscopy. nih.govresearchgate.net

Confocal microscopy is particularly useful for these investigations as it allows for the three-dimensional reconstruction of cells, providing clear evidence of internalization and colocalization with specific organelles. dovepress.comresearchgate.net For example, researchers have used Cy5-labeled nanoparticles to study their uptake by cancer cells and have co-stained with organelle-specific markers to determine their subcellular destination, such as endosomes or mitochondria. researchgate.netresearchgate.net

Flow cytometry can also be used to quantify the cellular uptake of Cy5-labeled materials in a large population of cells, providing a statistical measure of uptake efficiency under different conditions. nih.govacs.org These quantitative data are essential for comparing the performance of different drug delivery formulations or for studying the mechanisms of cellular entry.

| Methodology | Application with this compound | Key Findings from Research | References |

|---|---|---|---|

| Confocal Microscopy | Visualization of intracellular trafficking of Cy5-labeled nanoparticles. | Demonstrated time-dependent accumulation and release of oligonucleotides from nanocapsules into the cytoplasm and mitochondria. | dovepress.com |

| Flow Cytometry | Quantification of cellular uptake of Cy5-labeled nanoparticles. | Enabled quantitative comparison of nanoparticle uptake under different pH conditions, relevant to the tumor microenvironment. | researchgate.net |

| Live-Cell Imaging | Real-time tracking of Cy5-labeled RNA molecules within living cells. | Allowed for the monitoring of RNA localization and dynamics over extended periods, providing insights into gene expression. | |

| Colocalization Studies | Determining the subcellular destination of Cy5-labeled peptides. | Showed specific targeting and accumulation of a Cy5-labeled peptide within mitochondria. | researchgate.net |

In Vivo Research Applications in Preclinical Models

The application of this compound extends beyond in vitro studies to in vivo imaging in preclinical animal models. The near-infrared fluorescence of Cy5 allows for deeper tissue penetration compared to visible light fluorophores, making it suitable for non-invasive whole-body imaging. biorxiv.orgmdpi.com

Fluorescently labeled probes can be administered to animals to track their biodistribution, target accumulation, and clearance over time. nih.govbiorxiv.org This is particularly important in the development of targeted therapies and diagnostic agents. For example, Cy5.5, a derivative of Cy5, has been conjugated to molecules like annexin (B1180172) V to visualize apoptosis (programmed cell death) in tumors following chemotherapy. pnas.org Other studies have used Cy5-labeled probes to target specific receptors overexpressed on cancer cells or to monitor the integrity and drug release from nanocarriers in vivo. mdpi.commdpi.com

Fluorescence Imaging in Small Animal Models (e.g., tumor xenografts, neuroimaging)

The properties of this compound make it particularly well-suited for in vivo fluorescence imaging in small animal models. Its long-wavelength emission is optimal for penetrating tissues, enabling researchers to visualize biological processes in living animals with high sensitivity and resolution.

In the context of cancer research, this compound can be used to label and track tumor cells or tumor-targeting molecules. For instance, when conjugated to a ligand that specifically binds to receptors overexpressed on cancer cells, Cy5-PEG5-amine allows for the non-invasive visualization of tumor xenografts. This enables longitudinal studies of tumor growth, metastasis, and response to therapy in real-time.

In the field of neuroimaging, Cy5-PEG5-amine can be utilized to label neural probes or to track the distribution of neuro-specific molecules within the brain. Its ability to cross the blood-brain barrier, although often limited, can be enhanced through various strategies, allowing for the imaging of specific neural pathways or the accumulation of drugs in brain tissue.

Biodistribution and Pharmacokinetic Characterization in Non-Human Research Models

Understanding the biodistribution and pharmacokinetic profile of a compound is crucial for its development as a diagnostic or therapeutic agent. This compound serves as an excellent tool for these studies in non-human research models. By tracking the fluorescence signal of the compound over time, researchers can determine how it is absorbed, distributed, metabolized, and excreted by the body.

These studies typically involve administering the Cy5-labeled compound to an animal model and then imaging the entire animal at various time points. The intensity of the fluorescence signal in different organs and tissues provides a quantitative measure of the compound's concentration. This information is critical for assessing the targeting efficiency of drug delivery systems and for understanding the off-target accumulation that might lead to potential side effects.

The pharmacokinetic parameters, such as half-life, clearance rate, and volume of distribution, can be derived from the biodistribution data. This information is essential for optimizing the design of drug candidates and for predicting their behavior in more complex biological systems.

Role in Nanomaterial Functionalization for Research Platforms

Surface Modification of Polymeric Nanoparticles (e.g., PLGA, PEGylated Nanoparticles)

Cy5-PEG5-amine is frequently employed for the surface modification of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and its PEGylated derivatives. nih.govnanocs.netcd-bioparticles.net These nanoparticles are widely investigated as platforms for drug delivery and imaging. Fluorescent labeling is crucial for understanding their behavior in vitro and in vivo.

Two primary strategies exist for incorporating fluorescent dyes into polymeric nanoparticles: physical encapsulation and covalent conjugation. While encapsulation is a simpler method, it often suffers from dye leakage, which can lead to inaccurate interpretations of the nanoparticle's location and biodistribution. researchgate.net

Covalent surface labeling with a molecule like Cy5-PEG5-amine offers a more stable and reliable alternative. The terminal amine group of the dye can be covalently bonded to the terminal carboxylic acid groups present on the PLGA polymer chains. nih.gov This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine. nih.govnih.gov This method ensures that the fluorescent tag remains securely attached to the nanoparticle, providing a true representation of the polymer's distribution. researchgate.net Research has demonstrated that this covalent conjugation can be quantitative, with no detectable unbound dye after purification. nih.gov

Covalent functionalization with Cy5-PEG5-amine generally has a minimal impact on the fundamental physicochemical properties of PLGA nanoparticles. Studies have shown that the incorporation of the Cy5-labeled polymer does not significantly alter the nanoparticle's size, polydispersity index (PDI), or surface charge (zeta potential). nih.gov This preservation of characteristics is crucial for ensuring that the labeling itself does not alter the nanoparticle's biological behavior.

However, the choice of dye and its properties can influence stability. More hydrophobic dyes, like Cy5, tend to remain associated with the nanoparticle structure more efficiently than more hydrophilic dyes, which may be released faster due to the degradation of the polymer anchor. nih.gov While covalent labeling significantly improves stability over encapsulation, some studies have noted that Cy5-labeled nanoparticles might have a slightly higher tendency to agglomerate in certain media compared to unlabeled counterparts. nih.gov The presence of a PEG spacer, as in Cy5-PEG5-amine, helps to mitigate nonspecific protein adsorption and provides steric hindrance, which can improve colloidal stability in biological fluids. nih.govfrontiersin.org The stable attachment of the Cy5 label is paramount for accurate biological research, as it prevents misleading data that can arise from dye leakage. For instance, in retinal imaging studies, covalently bound Cy5.5 remained associated with blood vessels, whereas an encapsulated dye quickly leaked into the surrounding tissue, which could have been misinterpreted as the nanoparticles crossing the blood-retina barrier. researchgate.net

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| PLGA Nanoparticles (Unlabeled) | ~120 | <0.2 | ~ -22 |

| PLGA-Cy5.5 Nanoparticles (Covalently Labeled) | ~120 | <0.2 | ~ -22 |

This table summarizes representative data showing that covalent labeling of PLGA nanoparticles with a Cy5 derivative did not significantly alter their key physicochemical parameters. Data adapted from nih.gov.

Functionalization of Liposomal and Micellar Drug Delivery Systems

Liposomes and micelles are self-assembled nanostructures commonly used as drug delivery vehicles. Functionalizing their surface with targeting ligands and imaging agents is essential for developing advanced therapeutic systems. Cy5-PEG5-amine is an ideal reagent for this purpose.

The standard method for functionalizing these systems involves incorporating lipids or block copolymers that have been modified to include a reactive functional group at the terminus of a PEG chain. nih.gov For instance, a lipid such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) can be conjugated to a PEG chain ending in a carboxyl group (DSPE-PEG-COOH). This functionalized lipid is included in the liposome (B1194612) formulation, exposing the carboxyl group on the surface. Subsequently, Cy5-PEG5-amine can be covalently attached via EDC/NHS chemistry to form a stable amide bond. frontiersin.org This strategy ensures that the Cy5 dye is located on the exterior of the liposome or micelle, making it available for imaging while the PEG linker provides a "stealth" coating that helps evade the immune system and prolong circulation time. nih.gov

Conjugation to Inorganic Nanoparticles (e.g., Magnetic Nanoparticles, Quantum Dots) for Research Applications

Inorganic nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) and quantum dots (QDs), are powerful tools for biomedical imaging and theranostics. thno.orgnih.gov Fluorescent labeling of these materials is necessary for applications in optical imaging and for multimodal tracking.

The amine group on Cy5-PEG5-amine allows for its straightforward conjugation to the surface of these nanoparticles. Typically, the nanoparticle surface is first functionalized to present reactive groups like N-hydroxysuccinimide (NHS) esters. nih.gov For example, iron oxide nanoparticles can be coated with a biocompatible polymer bearing amine groups, which are then reacted with an NHS-ester derivative of Cy5. thno.orgnih.gov This creates a stable covalent linkage, attaching the fluorescent probe to the nanoparticle surface. This approach has been successfully used to create dual-modality imaging agents, where the magnetic core of SPIONs allows for magnetic resonance imaging (MRI) and the conjugated Cy5 dye enables near-infrared (NIR) fluorescence imaging. nih.gov Similarly, quantum dots can be functionalized with Cy5-PEG5-amine to modulate their properties or to be used in fluorescence resonance energy transfer (FRET) based sensing applications. nih.gov

Development of Nanogel and Polymersome Research Systems

Nanogels are cross-linked hydrophilic polymer networks that can hold large amounts of water and are used for drug delivery. nih.gov Polymersomes are vesicular structures formed from the self-assembly of amphiphilic block copolymers, creating a robust alternative to liposomes. jenkemusa.com Fluorescent labeling is key to studying the in vitro and in vivo behavior of these advanced delivery systems.

The functionalization of nanogels and polymersomes with Cy5-PEG5-amine follows similar principles to those for other nanoparticles. The reactive amine group can be conjugated to complementary functional groups (e.g., carboxylic acids, NHS esters) present on the polymer precursors or on the surface of the assembled nanostructure. nih.gov For polymersomes, amphiphilic block copolymers can be synthesized with a reactive group at the end of the hydrophilic block (e.g., PEG-PLGA-COOH), which will be displayed on the polymersome surface. Cy5-PEG5-amine can then be attached to these surface groups. jenkemusa.com The PEG component is particularly beneficial, as it enhances the colloidal stability of the nanogels and polymersomes in biological media, preventing aggregation and nonspecific interactions. nih.gov

Mechanistic Studies in Targeted Delivery Research Non Clinical Focus

Investigation of Ligand-Directed Targeting Mechanisms in Cellular and Animal Models

The conjugation of Cy5-PEG5-amine to targeting ligands enables the detailed investigation of receptor-mediated uptake and tissue-specific accumulation in preclinical models. The fluorescent properties of Cy5 allow for direct visualization and quantification of the conjugate's interaction with cells and its distribution within organisms.

In a notable study, a derivative, Cy5.5-PEG, was grafted onto hyaluronic acid (HA) to form nanoparticles for targeted delivery to cancer cells overexpressing the CD44 receptor. In vitro experiments using HeLa cells, which are known to have high levels of CD44 expression, demonstrated significant cellular uptake of these nanoparticles. Confocal laser scanning microscopy images clearly showed the internalization of the Cy5.5-labeled HA-PEG nanoparticles, confirming the ligand-directed targeting mechanism. nih.gov

Animal models provide a more complex biological system to validate these targeting strategies. For instance, studies involving Cy5-labeled nanoparticles have been conducted in animal models of retinoblastoma. Following intravitreal injection, the biodistribution of these nanoparticles was tracked, revealing their accumulation in specific ocular tissues. nih.govkneopen.com Such studies are crucial for understanding how surface modifications and targeting ligands influence the in vivo behavior of nanocarriers.

Table 1: Research Findings in Ligand-Directed Targeting

| Model System | Targeting Ligand/Strategy | Key Finding | Reference |

|---|---|---|---|

| HeLa Cells | Hyaluronic Acid (HA) | Successful internalization of Cy5.5-PEG-HA nanoparticles via CD44 receptor-mediated endocytosis. | nih.gov |

| Rat Model of Retinoblastoma | Thiolated Chitosan (B1678972) | Enhanced affinity and accumulation of Cy5-labeled nanoparticles in the retina and retinoblastoma tumor. | nih.govkneopen.com |

Exploration of Stimuli-Responsive Release Mechanisms (e.g., pH-responsive, redox-sensitive)

Cy5-PEG5-amine is instrumental in designing and evaluating drug delivery systems that release their payload in response to specific microenvironmental triggers, such as changes in pH or redox potential, which are characteristic of tumor tissues and intracellular compartments.

pH-Responsive Release: The tumor microenvironment is typically more acidic than normal tissues. This pH difference can be exploited to trigger drug release. For example, nanoparticles formulated with materials that change their structure or solubility in acidic conditions can be labeled with Cy5-PEG5-amine to monitor their accumulation at the tumor site and subsequent payload release. Studies have shown that nanoparticles incorporating a pH-sensitive polymer, poly(β-amino esters) (PAE), swell and release their contents more rapidly at lower pH values, mimicking the acidic environment of tumors and endosomes. nih.gov In one study, cisplatin-loaded nanoparticles incorporating a Cy5.5-PEG derivative demonstrated a faster release rate at a lower pH, indicating their responsiveness to the acidic tumor microenvironment. nih.gov

Redox-Sensitive Release: The intracellular environment, particularly in cancer cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. This redox potential difference can be harnessed to trigger drug release. Drug delivery systems can be designed with disulfide bonds that are stable in the bloodstream but are cleaved in the high-GSH environment of the cell, leading to drug release. Cy5-PEG5-amine can be incorporated into such systems to track their delivery and confirm the intracellular release mechanism. Research on redox-responsive nanoparticles has demonstrated that the cleavage of disulfide bonds in the presence of high GSH concentrations leads to the disassembly of the nanocarrier and the release of the encapsulated drug. nih.govnih.govsemanticscholar.orgmdpi.commdpi.com

Table 2: Research Findings in Stimuli-Responsive Release

| Stimulus | Delivery System Component | Mechanism of Release | Reference |

|---|---|---|---|

| Low pH (Acidic) | Poly(β-amino esters) (PAE) | Protonation of tertiary amine residues in the polymer backbone causes swelling and drug release. | nih.gov |

| Low pH (Acidic) | Imine bond | Hydrolysis of the imine linkage under acidic conditions leads to the release of the conjugated drug. | nih.gov |

| High Glutathione (GSH) | Disulfide bonds | Cleavage of disulfide bonds in the reducing intracellular environment causes disassembly of the nanocarrier. | nih.govnih.govmdpi.com |

Tracing Intracellular Trafficking and Biological Fate of Conjugates in Research Models

Understanding the journey of a drug conjugate within a cell is critical for optimizing its therapeutic efficacy. The fluorescence of the Cy5 moiety in Cy5-PEG5-amine allows for the visualization of intracellular trafficking pathways, including endocytosis, endosomal escape, and localization to specific organelles.

Upon cellular uptake, which can be tracked in real-time, Cy5-labeled conjugates can be observed moving through various intracellular compartments. For example, studies have used Cy5-labeled DNA nanostructures to investigate their cellular uptake and have noted that the fluorescence signal often accumulates in the mitochondria. nih.gov However, it is important to note that the fluorescence signal may not always represent the intact conjugate, as degradation can lead to the accumulation of the free dye. nih.gov Therefore, careful experimental design and controls are necessary to accurately interpret the biological fate of the conjugate.

Table 3: Research Findings in Intracellular Trafficking and Biological Fate

| Research Model | Conjugate Type | Observed Fate/Trafficking Pathway | Reference |

|---|---|---|---|

| Cultured Cells | Cy5-labeled DNA nanostructures | Cellular uptake via endocytosis with subsequent accumulation of fluorescence in mitochondria. | nih.gov |

| Mouse Tumor Models | Cy5-labeled protein nanoparticles | Altered biodistribution compared to unlabeled nanoparticles, with increased accumulation in liver and kidneys. | nih.gov |

| Rat Model of Retinoblastoma | Cy5-labeled chitosan nanoparticles | Differential diffusion and accumulation in retinal layers depending on nanoparticle composition. | nih.govkneopen.com |

Application in PROTAC (Proteolysis-Targeting Chimeras) Linker Design and Mechanistic Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.

Cy5-PEG5-amine HCl salt is utilized as a fluorescently labeled PEG-based linker in the synthesis and mechanistic study of PROTACs. medchemexpress.comtargetmol.commedchemexpress.com The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule. biochempeg.combroadpharm.com The length and composition of the linker are crucial for optimal degradation efficiency, and fluorescent labeling with Cy5 allows for the study of PROTAC uptake, distribution, and engagement with its targets within the cell. broadpharm.comnih.govnih.gov

By synthesizing a library of PROTACs with varying linker lengths and compositions, researchers can systematically investigate how the linker impacts the formation of the ternary complex and the subsequent degradation of the target protein. The fluorescence of the Cy5 tag can be used in cellular imaging and biochemical assays to quantify these interactions and to understand the structure-activity relationship of the linker in PROTAC function.

Table 4: Role of PEG Linkers in PROTAC Research

| Linker Characteristic | Impact on PROTAC Function | Method of Investigation | Reference |

|---|---|---|---|

| Length | Affects the formation and stability of the ternary complex, influencing degradation potency and selectivity. | Synthesis of PROTACs with varying PEG chain lengths and evaluation of protein degradation. | broadpharm.comnih.govexplorationpub.com |

| Composition (PEG) | Increases water solubility and can improve cell permeability and pharmacokinetic properties. | Comparison of degradation efficiency and cellular uptake of PROTACs with and without PEG linkers. | biochempeg.combroadpharm.com |

| Fluorescent Labeling (Cy5) | Enables visualization of cellular uptake, distribution, and target engagement of the PROTAC. | Confocal microscopy, flow cytometry, and in-cell target engagement assays. | medchemexpress.comtargetmol.commedchemexpress.com |

Advanced Research Considerations and Future Directions

Influence of Polyethylene (B3416737) Glycol Chain Length and Architecture on Conjugate Properties and Biological Interactions

Chain Length: The length of the PEG chain influences several key properties. Longer PEG chains generally enhance the solubility and in vivo circulation time of the conjugate by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system. However, excessively long PEG chains can also introduce steric hindrance, potentially impeding the binding of the conjugated biomolecule to its target receptor. Conversely, shorter PEG chains, such as the PEG5 linker, may lead to higher conjugation efficiency and greater accessibility of the labeled biomolecule to its target. nih.govtue.nl Studies on PEGylated liposomes have shown that increasing the PEG-linker length can significantly enhance tumor accumulation in vivo, suggesting that the optimal chain length is application-dependent. dovepress.com

Architecture: Beyond simple linear chains, the architecture of the PEG linker can be engineered to further control conjugate properties. For instance, using a "cocktail" approach, where shorter, ligand-free PEG chains are mixed with longer, ligand-tethered chains on a nanoparticle surface, can improve ligand mobility and accessibility to target receptors while maintaining the "stealth" properties conferred by the PEG layer. nih.gov This principle suggests that the density and arrangement of Cy5-PEG5-amine conjugates on a larger carrier molecule could be optimized to maximize signal output and target interaction. Varying the surface PEG chain lengths can improve the exposure of terminal functional groups, which in turn enhances conjugation efficiency and the subsequent interaction with biological targets. nih.govtue.nl

The table below summarizes the general effects of PEG chain length on the properties of bioconjugates.

| Property | Effect of Shorter PEG Chain (e.g., PEG5) | Effect of Longer PEG Chain |

| Solubility | Good | Excellent |

| Steric Hindrance | Lower | Higher |

| Target Accessibility | Potentially Higher | Potentially Lower |

| In Vivo Circulation | Shorter | Longer |

| Conjugation Efficiency | Potentially Higher | Potentially Lower |

Investigation of Dye-Polymer and Dye-Biomolecule Interactions on Photophysical Behavior

The fluorescence of Cy5 is not static but is significantly influenced by its local environment. Interactions between the Cy5 core, the PEG linker, and the target biomolecule can modulate its photophysical properties, including quantum yield and fluorescence lifetime.

A primary mechanism for non-radiative decay in cyanine (B1664457) dyes is photoinduced cis-trans isomerization around the polymethine chain. researchgate.net When Cy5 is conjugated to a bulky biomolecule such as a protein or a nucleic acid, the steric hindrance imposed by the macromolecule can restrict this isomerization. cambridge.org This restriction reduces the efficiency of the non-radiative decay pathway, leading to an increase in fluorescence quantum yield and lifetime. researchgate.net While this effect is generally more pronounced for the shorter-chain cyanine dye Cy3, it is also observed for Cy5. cambridge.org

The interaction with the PEG linker itself can also play a role. The hydrophilic PEG chain helps to prevent aggregation of the dye, which is known to cause fluorescence quenching. researchgate.net Furthermore, the specific chemical environment created by the polymer and the surface of the biomolecule can alter the electronic ground and excited states of the dye, leading to shifts in its absorption and emission spectra. Studies have shown that the fluorescence intensity of cyanine dyes typically increases upon conjugation with biomolecules like DNA. researchgate.net

Strategies for Enhancing Photostability and Fluorescence Quantum Yield in Diverse Biological Environments

A major limitation of organic fluorophores, including Cy5, is photobleaching—the irreversible photochemical destruction of the dye under illumination. This is particularly problematic in single-molecule and super-resolution imaging, which require intense laser excitation. acs.org Consequently, significant research has focused on strategies to enhance the photostability and brightness of Cy5.

Covalent Linkage of Protective Agents: One of the most successful strategies involves the direct conjugation of triplet-state quenchers (TSQs) to the Cy5 fluorophore. nih.govspringernature.com These molecules, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, act to depopulate the reactive triplet state of Cy5, which is a key intermediate in photobleaching pathways. This intramolecular protection dramatically reduces blinking and enhances photostability without significantly altering the dye's spectral characteristics. nih.govspringernature.com The quantum yields for Cy5-COT, Cy5-NBA, and Cy5-Trolox were found to be increased by 25%, unchanged, and decreased by 20%, respectively, compared to the parent Cy5. nih.gov

Structural Modification of the Dye: Altering the chemical structure of the cyanine core is another powerful approach.

Meso-substitution: Introducing substituents at the central (meso) position of the polymethine chain can significantly prolong the dye's survival time at the single-molecule level. For example, a nitrogen-substituted meso-Cy5 derivative demonstrated a 790% enhancement in survival time compared to the parent Cy5. acs.org

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at specific positions on the cyanine scaffold can suppress non-radiative decay processes that involve C-H vibrations. rsc.org This "kinetic isotope effect" leads to substantial increases in fluorescence quantum yield, particularly for longer-wavelength cyanine dyes. researchgate.netoipub.com

Environmental Optimization: The local chemical environment can be controlled to improve performance. For instance, removing molecular oxygen from the imaging buffer can dramatically reduce photobleaching. nih.gov Proximity to metallic silver nanoparticles has also been shown to increase the photostability and emission intensity of Cy5-labeled DNA, potentially by shortening the excited-state lifetime and thus reducing the time available for destructive photochemical reactions to occur. nih.gov

The table below details the impact of conjugating triplet-state quenchers on Cy5 photostability in an oxygen-scavenged environment.

| Conjugate | Photostability Enhancement (vs. Cy5) |

| Cy5-COT | ~130-fold |

| Cy5-NBA | ~25-fold |

| Cy5-Trolox | ~125-fold |

Data derived from single-molecule experiments. nih.gov

Role of Computational Modeling and Simulation in Rational Probe Design

The development of new and improved fluorescent probes is increasingly being guided by computational methods. Molecular dynamics (MD) simulations and quantum mechanical calculations allow for the in silico design and evaluation of novel fluorophore structures before undertaking complex chemical synthesis. nih.govresearchgate.netresearchgate.net

Computational chemistry can provide detailed insights into the relationship between a dye's chemical structure and its photophysical properties. For example, simulations can predict how specific substitutions on the Cy5 aromatic rings will affect its absorption and emission wavelengths, quantum yield, and even its solubility. nih.gov By modeling the electronic structure of the excited state, researchers can better understand the pathways of non-radiative decay and design modifications to suppress them.

Furthermore, MD simulations can model the interactions between the Cy5-PEG5 conjugate and its biological target, such as a protein or a lipid membrane. mdpi.com This allows for the optimization of linker length and attachment site to ensure proper probe function without disrupting the biological system. These computational approaches accelerate the development cycle, enabling a more rational and targeted design of fluorescent probes for specific biological applications. nih.gov

Integration with Emerging Single-Molecule and Super-Resolution Research Methodologies

Cy5-PEG5-amine HCl salt is an essential tool for advanced imaging techniques that push beyond the diffraction limit of light. Its properties make it particularly well-suited for single-molecule spectroscopy and super-resolution microscopy.

Super-Resolution Microscopy: Cy5 is a cornerstone of Stochastic Optical Reconstruction Microscopy (STORM) and related techniques (dSTORM, GSDIM). cambridge.orgnih.gov These methods rely on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. Cy5, often paired with an "activator" dye like Cy3, can be reversibly switched off by intense laser light and reactivated by a different wavelength. nih.govmicroscopyu.comnih.gov This stochastic activation allows for the precise localization of individual molecules, enabling the reconstruction of an image with a resolution far exceeding that of conventional microscopy. photonics.com The amine-terminated PEG5 linker facilitates the covalent attachment of Cy5 to antibodies or other targeting moieties used in these experiments.

Single-Molecule Imaging: In techniques like single-molecule Förster Resonance Energy Transfer (smFRET), Cy5 is frequently used as the acceptor fluorophore in a pair with a donor like Cy3. nih.gov smFRET allows for the measurement of intramolecular distances and conformational changes in real-time. The high photostability and brightness of Cy5, especially when enhanced by the strategies described in section 7.3, are critical for obtaining long single-molecule fluorescence trajectories. acs.org The PEG5 linker provides the necessary flexibility for the dye to orient freely, which is an important consideration for accurate FRET measurements. Furthermore, techniques like Single-Molecule High-Resolution Colocalization (SHREC) use pairs of dyes like Cy3 and Cy5 to measure intermolecular distances beyond the range of FRET. pnas.org

The continued development of more photostable and brighter Cy5 variants, guided by computational design and novel chemical strategies, will further enhance the capabilities of these powerful imaging methodologies.

Q & A

Basic Research Questions

Q. What are the recommended protocols for conjugating Cy5-PEG5-amine HCl salt to biomolecules (e.g., proteins, peptides)?

- Methodological Answer : Conjugation typically involves amine-reactive chemistry (e.g., NHS ester or EDC coupling). Dissolve the compound in pH 7.4 PBS buffer to activate the terminal amine group. Optimize molar ratios (e.g., 1:10 dye-to-protein ratio) to minimize aggregation. Purify via dialysis or size-exclusion chromatography to remove unreacted dye. Validate conjugation efficiency using UV-Vis spectroscopy (Cy5 absorbance at ~650 nm) or mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound after synthesis or storage?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 Da). Characterize purity via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Monitor stability by comparing pre- and post-storage NMR spectra for amine proton signals (~δ 2.8–3.2 ppm) and PEG backbone integrity .

Q. What handling and storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-proof containers under inert gas (e.g., argon) to prevent oxidation. Reconstitute in anhydrous DMSO or deionized water (pH 5–7) to avoid hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions for single-use applications .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency under varying pH or ionic strength conditions?

- Methodological Answer : Perform pH titration (pH 6.5–8.5) to identify optimal amine reactivity. Use buffer systems like HEPES (pH 7.5) or carbonate-bicarbonate (pH 9.0) for specific applications. Monitor ionic strength effects via dynamic light scattering (DLS) to prevent dye-protein aggregation. Include negative controls (e.g., unconjugated dye) to validate specificity .

Q. What strategies resolve spectral overlap when using this compound in multi-label fluorescence imaging?

- Methodological Answer : Pair Cy5 with fluorophores emitting in the visible range (e.g., FITC, Cy3) to minimize crosstalk. Use spectral unmixing software (e.g., Zen Blue, ImageJ plugins) to deconvolve overlapping signals. Validate with single-label controls and reference emission/excitation spectra (Cy5: λex 649 nm, λem 670 nm) .

Q. How to validate in vivo stability of this compound conjugates and quantify dye release kinetics?

- Methodological Answer : Conduct pharmacokinetic studies in animal models, collecting blood/tissue samples at timed intervals. Quantify free dye using HPLC-MS/MS with a calibration curve (LOD: ~0.1 ng/mL). Compare with in vitro degradation assays (e.g., incubation in serum at 37°C) to correlate stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.